5-Methyl-1,3-benzenediacetonitrile
Overview
Description
5-Methyl-1,3-benzenediacetonitrile is an intermediate of Anastrozole . Anastrozole is an aromatase inhibitor and is used as an antineoplastic .
Molecular Structure Analysis
The molecular formula of 5-Methyl-1,3-benzenediacetonitrile is C11H10N2 . It has an average mass of 170.210 Da and a monoisotopic mass of 170.084396 Da .Physical And Chemical Properties Analysis
5-Methyl-1,3-benzenediacetonitrile has a density of 1.1±0.1 g/cm3, a boiling point of 342.0±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.6±3.0 kJ/mol, a flash point of 164.5±19.0 °C, and an index of refraction of 1.545 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Chemical and Biological Properties
Enantiomers and Neurotransmitter Release : Research has shown the chemical properties of related compounds like 3,4-methylenedioxyamphetamine and its N-methyl derivatives. These compounds, including 1-(1,3-benzodioxol-5-yl)-2-butanamine, have been studied for their efficacy in releasing neurotransmitters such as serotonin and dopamine from rat brain slices. This research can provide insights into the neurotransmitter-related activity of similar compounds like 5-Methyl-1,3-benzenediacetonitrile (Johnson, Hoffman, & Nichols, 1986).
Nematicidal Potential : A study on benzaldehydes, which are structurally related to 5-Methyl-1,3-benzenediacetonitrile, demonstrates their use in developing new nematicides. This research provides insight into the potential agricultural applications of similar compounds (Fráguas et al., 2020).
Catalytic Reactions : The catalytic abilities of compounds like 2-Methyl-3-butenenitrile when interacted with nickel complexes indicate potential applications of 5-Methyl-1,3-benzenediacetonitrile in similar chemical reactions (Acosta-Ramírez et al., 2008).
Formation of Energetic Materials : Research on the formation of salts from compounds like 1-Methyl-5-nitriminotetrazolate offers insights into the potential of 5-Methyl-1,3-benzenediacetonitrile in creating thermally stable energetic materials (Klapötke, Stierstorfer, & Wallek, 2008).
Environmental and Industrial Applications
Synthesis of Heterocyclic Compounds : 5-Methyl-1,3-benzenediacetonitrile might be utilized in the synthesis of various heterocyclic compounds, as indicated by studies on similar molecules like 5-Hydroxy-3-methyl-3H-benzofuran-2-one (Luo et al., 2005).
Reaction Mechanisms and Synthesis : The reaction of similar compounds with nitrile oxides, leading to novel regioisomers, suggests potential applications of 5-Methyl-1,3-benzenediacetonitrile in synthetic chemistry (Weidner-Wells, Fraga-Spano, & Turchi, 1998).
Pollution and Water Treatment : Studies on benzotriazole derivatives in wastewater hint at the environmental impact of similar compounds like 5-Methyl-1,3-benzenediacetonitrile and their potential role in water treatment processes (Reemtsma, Miehe, Duennbier, & Jekel, 2010).
Safety And Hazards
properties
IUPAC Name |
2-[3-(cyanomethyl)-5-methylphenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-6-10(2-4-12)8-11(7-9)3-5-13/h6-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCXEUYJQHPEAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923444 | |
Record name | 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-benzenediacetonitrile | |
CAS RN |
120511-74-2 | |
Record name | (3-Cyanomethyl-5-methylphenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120511-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-1,3-BENZENEDIACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SN5NM7V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.